BAR502

Description

Propriétés

IUPAC Name |

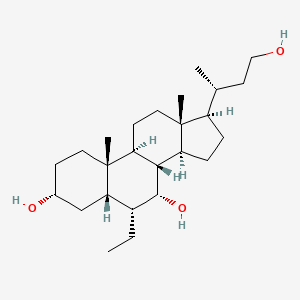

(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCMOIGNYNCMRH-APIYUPOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Agonist BAR502: A Deep Dive into its Mechanism of Action in Non-Alcoholic Steatohepatitis (NASH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has made the development of effective therapeutics challenging. BAR502, a novel, potent, and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for NASH. This technical guide provides an in-depth exploration of the mechanism of action of this compound in NASH, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Dual Agonism of FXR and GPBAR1

This compound exerts its therapeutic effects in NASH through the simultaneous activation of two key bile acid-activated receptors: FXR, a nuclear receptor, and GPBAR1, a cell surface receptor. This dual agonism allows this compound to modulate a broad spectrum of pathways involved in lipid metabolism, inflammation, and fibrosis, addressing the multifaceted nature of NASH.

Farnesoid X Receptor (FXR) Activation

FXR is highly expressed in the liver and intestine and plays a central role in maintaining bile acid and lipid homeostasis. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:

-

Repression of Lipogenesis: FXR activation downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This, in turn, reduces the expression of lipogenic enzymes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

-

Increased Fatty Acid Oxidation: FXR signaling promotes the breakdown of fatty acids, further contributing to the reduction of hepatic lipid accumulation.

-

Inhibition of Bile Acid Synthesis: FXR induces the expression of the small heterodimer partner (SHP), which inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This negative feedback loop protects hepatocytes from bile acid-induced toxicity.

-

Anti-inflammatory Effects: FXR activation has been shown to antagonize the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), thereby reducing the expression of inflammatory cytokines.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) Activation

GPBAR1 is expressed in various cell types, including macrophages, Kupffer cells, and enteroendocrine L-cells. Its activation by this compound triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to:

-

Enhanced Energy Expenditure: GPBAR1 activation in brown adipose tissue (BAT) and white adipose tissue (WAT) promotes the browning of WAT and increases thermogenesis, contributing to improved systemic metabolism.

-

Anti-inflammatory Effects: In macrophages, GPBAR1 signaling inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).

-

Improved Glucose Homeostasis: Activation of GPBAR1 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.

Preclinical Efficacy of this compound in NASH Models

The therapeutic potential of this compound in NASH has been demonstrated in various preclinical studies, primarily utilizing high-fat diet (HFD) or high-fat, high-fructose (HFD-F) diet-induced mouse models of NASH. These studies have consistently shown that this compound treatment leads to significant improvements in the key pathological features of NASH.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in mouse models of NASH.

Table 1: Effect of this compound on Body Weight and Liver Parameters in HFD-F Induced NASH Mice

| Parameter | Control (HFD-F) | This compound-treated | % Change vs. Control | Reference |

| Body Weight Gain (%) | ~35% | Reduced gain | Attenuated | [1] |

| Liver Weight/Body Weight Ratio | Increased | Reduced | Decreased | [2] |

| Hepatic Triglyceride Content | Elevated | Reduced | Decreased | [3] |

| Hepatic Cholesterol Content | Elevated | Reduced | Decreased | [3] |

Table 2: Effect of this compound on Histological Features of NASH in HFD-F Mice

| Histological Score | Control (HFD-F) | This compound-treated | Improvement | Reference |

| Steatosis Score | Severe | Reduced | Significant | [2][3] |

| Inflammation Score | Moderate to Severe | Reduced | Significant | [2][3] |

| Ballooning Score | Present | Reduced | Significant | [2] |

| Fibrosis Score | Present | Reduced by ~70% | Significant | [3] |

| NAFLD Activity Score (NAS) | Elevated | Reduced | Significant | [2] |

Table 3: Effect of this compound on Gene Expression in the Liver of HFD-F Mice

| Gene | Pathway | Change with HFD-F | Change with this compound | Reference |

| Srebp1c | Lipogenesis | Increased | Decreased | [3] |

| Fasn | Lipogenesis | Increased | Decreased | [3] |

| Acc1 | Lipogenesis | Increased | Decreased | [2] |

| Tnfα | Inflammation | Increased | Decreased | [2][3] |

| Il-6 | Inflammation | Increased | Decreased | [2][3] |

| Il-1β | Inflammation | Increased | Decreased | [2] |

| F4/80 | Inflammation (Macrophage marker) | Increased | Decreased | [2] |

| α-Sma | Fibrosis | Increased | Decreased | [3] |

| Col1a1 | Fibrosis | Increased | Decreased | [3] |

| Shp | FXR Target | Decreased | Increased | [3] |

| Cyp7a1 | Bile Acid Synthesis | Increased | Decreased | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in NASH.

High-Fat, High-Fructose (HFD-F) Induced NASH Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used.

-

Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet:

-

Control Group: Fed a standard chow diet.

-

NASH Induction Group: Fed a high-fat diet (e.g., 60% kcal from fat) and provided with drinking water supplemented with high fructose (B13574) (e.g., 42 g/L).

-

-

Duration of Diet: The HFD-F diet is typically administered for 12-16 weeks to induce the key features of NASH, including steatosis, inflammation, and fibrosis.

-

This compound Administration:

-

Route: Oral gavage.

-

Dosage: A typical effective dose is 15-30 mg/kg/day.

-

Treatment Period: this compound treatment is usually initiated after the establishment of the NASH phenotype (e.g., after 8-10 weeks of HFD-F diet) and continued for a period of 4-8 weeks.

-

Histological Analysis of Liver Tissue

-

Tissue Collection and Preparation:

-

At the end of the study, mice are euthanized, and their livers are harvested.

-

A portion of the liver is fixed in 10% neutral buffered formalin for at least 24 hours.

-

The fixed tissue is then dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041).

-

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: 5 µm thick paraffin sections are deparaffinized, rehydrated, and stained with H&E to assess general liver morphology, steatosis, inflammation, and ballooning.

-

Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis), sections are stained with a Picro-Sirius Red solution.

-

-

Scoring:

-

NAFLD Activity Score (NAS): H&E stained sections are scored by a pathologist blinded to the treatment groups for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The sum of these scores constitutes the NAS.

-

Fibrosis Staging: Sirius Red stained sections are staged for fibrosis on a scale of 0-4, where 0 represents no fibrosis and 4 represents cirrhosis.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction:

-

A portion of the fresh or frozen liver tissue is homogenized in a lysis buffer (e.g., TRIzol).

-

Total RNA is extracted according to the manufacturer's protocol, often involving chloroform (B151607) separation and isopropanol (B130326) precipitation.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

-

Quantitative PCR:

-

The qPCR reaction is performed using a real-time PCR system.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

-

Mandatory Visualizations

Signaling Pathways of this compound in NASH

References

BAR502: A Technical Guide to Dual Farnesoid X Receptor and G-Protein Coupled Bile Acid Receptor 1 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-Protein Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5.[1][2] This dual agonism presents a promising therapeutic strategy for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and potentially certain cancers.[2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Dual Agonism

This compound exerts its therapeutic effects by simultaneously activating two key receptors involved in bile acid signaling, lipid metabolism, and inflammation:

-

Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids.[5][6] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.[7][8] This regulation plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[5][7]

-

G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5): A cell surface receptor that is also activated by bile acids.[9][10] GPBAR1 activation initiates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP), which in turn modulates various cellular processes, including inflammation, energy expenditure, and glucose homeostasis.[11][12]

The dual activation of both FXR and GPBAR1 by this compound offers a multi-faceted approach to disease treatment, potentially leading to synergistic effects and a more favorable therapeutic profile compared to selective agonists.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value (µM) | Cell Line | Reference |

| IC50 | FXR | 2 | - | [1] |

| IC50 | GPBAR1 | 0.4 | - | [1] |

| EC50 | FXR | ~2 | HepG2 | [2] |

| EC50 | GPBAR1 | 0.4 | HEK-293T | [2] |

| IC50 | LIFR | 3.8 | - | [4] |

Table 2: Key In Vivo Effects of this compound in a Mouse Model of NASH [13]

| Parameter | Effect of this compound Treatment |

| Body Weight | ~10% reduction |

| Insulin Sensitivity | Increased |

| Circulating HDL | Increased |

| Liver Steatosis Score | Reduced |

| Liver Inflammatory Score | Reduced |

| Liver Fibrosis Score | Reduced |

| Hepatic SREPB1c mRNA | Reduced |

| Hepatic FAS mRNA | Reduced |

| Hepatic PPARγ mRNA | Reduced |

| Hepatic CD36 mRNA | Reduced |

| Hepatic CYP7A1 mRNA | Reduced |

| Hepatic SHP mRNA | Increased |

| Hepatic ABCG5 mRNA | Increased |

| Intestinal SHP mRNA | Increased |

| Intestinal FGF15 mRNA | Increased |

| Intestinal GLP1 mRNA | Increased |

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound.

Caption: FXR Signaling Pathway Activated by this compound.

Caption: GPBAR1 Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides a general overview of the methodologies used in key experiments to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Transactivation Assays

Objective: To determine the potency and efficacy of this compound in activating FXR and GPBAR1.

General Protocol:

-

Cell Culture: HepG2 cells (for FXR) or HEK-293T cells (for GPBAR1) are cultured in appropriate media.[2]

-

Transfection: Cells are transfected with plasmids encoding the receptor of interest (FXR/RXR or GPBAR1), a reporter gene (e.g., luciferase) under the control of a response element specific to the receptor, and a control plasmid (e.g., β-galactosidase) for normalization.[2]

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Lysis and Reporter Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme are measured using a luminometer or spectrophotometer.

-

Data Analysis: Reporter activity is normalized to the control, and dose-response curves are generated to calculate EC50 values.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Frontiers | The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

BAR502 effect on bile acid homeostasis

An In-Depth Technical Guide on the Core Effects of BAR502 on Bile Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids (BAs) are cholesterol-derived amphipathic molecules synthesized in the liver.[1] Beyond their classical role in dietary lipid absorption, they function as critical signaling molecules that regulate their own synthesis, transport, and overall homeostasis, in addition to modulating lipid, glucose, and energy metabolism.[1][2] This regulation is primarily mediated by two key receptors: the nuclear Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[2][3] Dysregulation of BA signaling is implicated in various metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH).[4][5]

This compound is a synthetic, non-bile acid, steroidal dual agonist that potently activates both FXR and GPBAR1.[1][4][6] This dual-target approach offers a multifaceted mechanism for restoring metabolic balance, making this compound a promising therapeutic candidate for complex conditions like NASH.[4][6] This document provides a comprehensive technical overview of this compound's mechanism of action on bile acid homeostasis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: Dual FXR and GPBAR1 Agonism

This compound exerts its effects by simultaneously engaging two central nodes of metabolic regulation. The co-activation of a nuclear receptor (FXR) and a membrane receptor (GPBAR1) allows for a coordinated response across multiple tissues, primarily within the enterohepatic circulation (intestine and liver).[1][7]

FXR Activation

As the master regulator of bile acid homeostasis, FXR activation by this compound initiates a cascade of transcriptional events in both the liver and the intestine.[4][7]

-

In the Liver : Hepatic FXR activation directly represses the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes for the classical pathway of bile acid synthesis from cholesterol.[3] This repression is mediated by the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that functions as a corepressor for CYP7A1.[1][3] Simultaneously, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi, and ABCG5, which is involved in cholesterol efflux.[1][3][6] It also reduces the uptake of bile acids from systemic circulation by inhibiting the expression of NTCP.[3]

-

In the Intestine : In the terminal ileum, this compound-mediated FXR activation induces the expression and release of Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans).[1][3] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) on hepatocytes.[3][8] This binding activates a signaling cascade (including the MAPK/ERK1/2 pathway) that potently represses CYP7A1 transcription, providing a powerful feedback mechanism to halt bile acid synthesis.[3][8][9]

GPBAR1 Activation

GPBAR1 is a G-protein coupled receptor expressed in various tissues, including intestinal L-cells, adipose tissue, and macrophages, but not hepatocytes.[3][10]

-

In the Intestine : Activation of GPBAR1 in enteroendocrine L-cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1).[1][3][4] GLP-1 is an incretin (B1656795) hormone that improves glucose homeostasis by enhancing insulin (B600854) secretion and sensitivity.[4]

-

In Adipose Tissue : GPBAR1 activation promotes the "browning" of white adipose tissue (WAT), increasing energy expenditure and improving systemic metabolism.[1][6][11]

The combined effects of FXR and GPBAR1 activation by this compound lead to a tightly regulated bile acid pool, reduced liver fat accumulation, improved glucose tolerance, and decreased inflammation and fibrosis.[1][7]

Signaling Pathways and Workflows

Caption: this compound signaling in the enterohepatic circulation.

Caption: Downstream signaling cascade of GPBAR1 activation.

Caption: Typical experimental workflow for in vivo evaluation of this compound.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Receptor Activation Profile

| Receptor | Assay Type | Metric | Value | Cell Line | Reference(s) |

|---|---|---|---|---|---|

| FXR | Transactivation | IC₅₀ | 2 µM | - | [12] |

| GPBAR1 | Transactivation | EC₅₀ | 0.4 µM | HEK293 | [12] |

| LIFR | Inhibition | IC₅₀ | 3.59 µM | Cell-free | [13] |

| PXR | Transactivation | - | Active at 10 µM | - | [12] |

| GR, PPARγ, LXR | Transactivation | - | Inactive at 10 µM | - |[12] |

Table 2: Effects of this compound on Gene Expression in Animal Models of NASH

| Gene | Tissue | Change Direction | Description | Reference(s) |

|---|---|---|---|---|

| CYP7A1 | Liver | ↓ | Rate-limiting enzyme in bile acid synthesis | [1][6] |

| SHP | Liver | ↑ | Transcriptional repressor of CYP7A1 | [1][3][6] |

| BSEP | Liver | ↑ | Bile salt export pump | [3][6] |

| ABCG5 | Liver | ↑ | Cholesterol efflux transporter | [1] |

| SREPB1c | Liver | ↓ | Regulates fatty acid synthesis | [1] |

| FAS | Liver | ↓ | Fatty acid synthase | [1] |

| CD36 | Liver | ↓ | Fatty acid translocase | [1] |

| FGF15 | Intestine | ↑ | Inhibits hepatic bile acid synthesis | [1] |

| SHP | Intestine | ↑ | Intestinal FXR target gene | [1][3] |

| GLP1 | Intestine | ↑ | Incretin hormone (GPBAR1 target) |[1][3] |

Table 3: Effects of this compound on Bile Acid Pool Composition and Liver Parameters Studies conducted in mice fed a high-fat diet (HFD) or Western diet.

| Parameter | Matrix | Effect of this compound Treatment | Reference(s) |

|---|---|---|---|

| Primary BAs (CA, CDCA) | Feces | Reduced levels | [1][14] |

| Taurine Conjugated BAs | Feces | Reduced levels (TCA, TCDCA) | [1][14] |

| Total Bile Acids | Feces | Increased excretion | [3][15] |

| Total Bile Acids | Liver | Reduced content | [3][15] |

| Body Weight | - | Attenuated gain (~10% reduction vs HFD) | [1][7] |

| Steatosis Score | Liver | Reduced | [1][16] |

| Fibrosis Score | Liver | Reduced | [1][16] |

| Serum AST, ALT | Serum | Reduced | [16][17] |

| Serum Cholesterol, LDL | Serum | Reduced | [7][15] |

| Serum HDL | Serum | Increased |[1] |

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature to characterize the effects of this compound.

Animal Models of NASH and Cholestasis

-

NASH Model :

-

Diet : Nonalcoholic steatohepatitis is induced by feeding mice a high-fat diet (HFD), often containing 60% kcal from fat, or a "Western diet" enriched with cholesterol. The diet is supplemented with fructose (B13574) in the drinking water.[1][3] This regimen is maintained for a period ranging from 10 to 18 weeks to establish NASH features like steatosis, inflammation, and fibrosis.[1][3]

-

Treatment : this compound is administered via oral gavage at doses ranging from 15 to 30 mg/kg/day.[1][3] Treatment is often initiated after the disease is established (e.g., after 9 weeks of HFD) and continued for several weeks.[1] Control groups receive the vehicle. Combination studies with agents like ursodeoxycholic acid (UDCA) have also been performed.[3][16]

-

Cholestasis Model :

In Vitro Receptor Transactivation Assays

-

Objective : To determine the potency and selectivity of this compound for its target receptors (FXR, GPBAR1).

-

Methodology :

-

Cell Lines : Human Embryonic Kidney 293 (HEK293) cells are commonly used for GPBAR1 assays, while human hepatoma cells like HepG2 are used for FXR assays.[12][13]

-

Transfection : Cells are transiently transfected with plasmids. For GPBAR1, this includes a human GPBAR1 expression vector and a reporter vector with a cAMP response element (CRE) driving luciferase expression (e.g., pGL4.29).[13] For FXR, a reporter containing bile acid response elements (BAREs) is used.

-

Treatment : Transfected cells are incubated with varying concentrations of this compound. Known endogenous agonists (e.g., CDCA for FXR, TLCA for GPBAR1) are used as positive controls.[4]

-

Readout : Luciferase activity is measured using a luminometer. The data is used to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[12][13]

-

Gene Expression Analysis

-

Objective : To quantify changes in the mRNA levels of key genes involved in bile acid homeostasis.

-

Methodology :

-

Sample Preparation : Total RNA is extracted from snap-frozen liver and intestine tissues using standard methods (e.g., TRIzol reagent).

-

Technique : Quantitative real-time PCR (qPCR) is the most common method. RNA is reverse-transcribed to cDNA, which is then used as a template for PCR with gene-specific primers (e.g., for CYP7A1, SHP, FGF15, BSEP, GLP1).[1] Broader, unbiased analysis is performed using RNA sequencing (RNA-seq).[16]

-

Normalization : Gene expression levels are normalized to stable housekeeping genes (e.g., B2M, ACTβ). Relative expression is often calculated using the 2(-ΔΔCt) method.[6]

-

Bile Acid Profiling

-

Objective : To measure the concentrations of individual bile acid species in different biological matrices.

-

Methodology :

-

Sample Preparation : Bile acids are extracted from serum, liver homogenates, and fecal samples.

-

Technique : Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for quantifying a wide range of conjugated and unconjugated bile acids.[1]

-

Histological Analysis

-

Objective : To assess the impact of this compound on liver morphology and pathology.

-

Methodology :

-

Staining : Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and hepatocyte ballooning.[16]

-

Fibrosis Assessment : Sirius Red staining is used to visualize and quantify collagen deposition as a measure of liver fibrosis.[16]

-

Scoring : Histological features are often semi-quantitatively scored by a blinded pathologist using established systems like the NAFLD Activity Score (NAS).[1]

-

Conclusion

This compound represents a rationally designed therapeutic agent that leverages a dual-agonist mechanism to restore bile acid homeostasis and ameliorate the multifaceted pathology of metabolic liver disease. By activating both FXR and GPBAR1, this compound coordinately suppresses toxic bile acid synthesis, enhances their excretion, improves glucose metabolism, and promotes energy expenditure. The quantitative data from robust preclinical models provide a strong foundation for its continued development as a treatment for NASH and other cholestatic conditions. The detailed protocols and pathway diagrams presented in this guide offer a technical framework for researchers engaged in the study of bile acid signaling and the development of next-generation metabolic therapeutics.

References

- 1. iris.unisa.it [iris.unisa.it]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Defective Bile Acid Signaling Promotes Vascular Dysfunction, Supporting a Role for G‐Protein Bile Acid Receptor 1/Farnesoid X Receptor Agonism and Statins in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

BAR502 Regulation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR502 is a potent, non-bile acid, steroidal dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2][3] It has emerged as a promising therapeutic candidate for metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][4][5] this compound exerts its effects by modulating key signaling pathways involved in lipid and glucose homeostasis, thereby reducing hepatic steatosis, inflammation, and fibrosis.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in regulating lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects on lipid metabolism are primarily mediated through the activation of two key receptors:

-

Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine, FXR is a master regulator of bile acid, lipid, and glucose metabolism.[4][7]

-

G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5): A cell surface receptor found in various tissues, including adipose tissue and muscle, GPBAR1 activation influences energy expenditure and inflammation.[4]

By acting as a dual agonist, this compound orchestrates a multi-pronged approach to restoring lipid homeostasis.

Quantitative Effects on Lipid Metabolism

Studies in preclinical models, particularly in mice fed a high-fat diet (HFD) with or without fructose (B13574) to induce NASH, have demonstrated the significant impact of this compound on various parameters of lipid metabolism.

Plasma Lipid Profile

Treatment with this compound has been shown to improve the plasma lipid profile, a key therapeutic goal in metabolic diseases.

| Parameter | Vehicle (HFD) | This compound Treated (HFD) | Percentage Change | Reference |

| Total Cholesterol | Elevated | Reduced | ↓ | [8][9] |

| Triglycerides | Elevated | Reduced | ↓ | [8][9] |

| HDL Cholesterol | No significant change | Increased | ↑ | [2][6][9] |

| LDL Cholesterol | Elevated | Reduced | ↓ | [8] |

HFD: High-Fat Diet. Data is a qualitative summary of reported trends.

Hepatic Gene Expression

This compound treatment leads to significant changes in the expression of hepatic genes involved in key lipid metabolic pathways.

| Gene | Pathway | Effect of this compound | Reference |

| Fatty Acid Synthesis & Uptake | |||

| Srebp1c (Sterol regulatory element-binding protein 1c) | Master regulator of lipogenesis | Downregulated | [1][6][9] |

| Fasn (Fatty Acid Synthase) | Fatty acid synthesis | Downregulated | [1][6] |

| Cd36 | Fatty acid uptake | Downregulated | [1][6][9] |

| Cholesterol Metabolism & Efflux | |||

| Cyp7a1 (Cholesterol 7α-hydroxylase) | Bile acid synthesis (rate-limiting enzyme) | Downregulated | [1][6][9] |

| Abcg5 (ATP-binding cassette sub-family G member 5) | Cholesterol efflux | Upregulated | [1][6][9] |

| Bile Acid Synthesis & Transport | |||

| Shp (Small Heterodimer Partner) | Repressor of bile acid synthesis | Upregulated | [1][6][9] |

| Bsep (Bile Salt Export Pump) | Bile acid efflux | Upregulated | [1] |

Signaling Pathways

The metabolic benefits of this compound are driven by its modulation of intricate signaling networks in the liver and peripheral tissues.

Hepatic FXR Signaling Pathway

In hepatocytes, this compound binding to FXR initiates a cascade of events that collectively reduce lipid accumulation.

Adipose Tissue GPBAR1 Signaling Pathway

In adipose tissue, this compound activates GPBAR1, leading to increased energy expenditure, which contributes to systemic improvements in lipid metabolism.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on lipid metabolism.

Animal Model of NASH

A common model to study the efficacy of this compound involves inducing NASH in mice.

-

Animals: C57BL/6J male mice.

-

Diet: A high-fat diet (HFD), often supplemented with fructose in the drinking water, is administered for a period of 12-18 weeks to induce obesity, insulin (B600854) resistance, steatosis, and fibrosis.[8][10][11][12][13]

-

Treatment: this compound is typically administered daily via oral gavage at a dose of 15-30 mg/kg.[8][14]

-

Workflow:

Workflow for the in vivo evaluation of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Hepatic Gene Expression

This technique is used to quantify the changes in mRNA levels of target genes in liver tissue.

-

RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) or Trizol reagent.[6][15]

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.[6][15]

-

qPCR: The qPCR reaction is set up using a master mix (e.g., SYBR Green), cDNA template, and primers specific for the genes of interest (e.g., Srebp1c, Fasn, Cyp7a1).

-

Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene such as β-actin or GAPDH.[15][16]

Western Blotting

Western blotting is employed to detect changes in the protein levels of key signaling molecules.

-

Protein Extraction: Liver tissue or cultured cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FXR, GPBAR1, SHP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.[17]

Histological Analysis of Liver Tissue

Histology is crucial for assessing the impact of this compound on liver morphology.

-

Fixation and Embedding: Liver tissue is fixed in 10% formalin and embedded in paraffin.

-

Staining:

-

Scoring: The severity of NAFLD/NASH is often semi-quantitatively assessed using scoring systems like the NAFLD Activity Score (NAS).[18]

Analysis of Bile Acid Pool Composition

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detailed analysis of the bile acid pool.[19][20][21][22]

-

Sample Collection: Feces, serum, or liver tissue can be collected for bile acid analysis.

-

Extraction: Bile acids are extracted from the biological matrix, often using solid-phase extraction.[23]

-

LC-MS/MS Analysis: The extracted bile acids are separated by liquid chromatography and detected and quantified by tandem mass spectrometry. This allows for the identification and quantification of individual bile acid species.[19][22]

Conclusion

This compound represents a promising therapeutic agent for NAFLD and NASH due to its dual agonistic activity on FXR and GPBAR1. Its ability to favorably modulate lipid metabolism is well-documented in preclinical models, with significant effects on plasma lipids and the expression of key hepatic genes. The signaling pathways activated by this compound lead to a coordinated reduction in lipogenesis and an increase in cholesterol and bile acid efflux, coupled with enhanced energy expenditure in peripheral tissues. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other dual FXR/GPBAR1 agonists for the treatment of metabolic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bslonline.org [bslonline.org]

- 4. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver Transcriptome Profiling Identifies Key Genes Related to Lipid Metabolism in Yili Geese - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hepatic steatosis and fibrosis: Non-invasive assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic psychological stress and high-fat high-fructose diet disrupt metabolic and inflammatory gene networks in the brain, liver, and gut and promote behavioral deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Fructose/High-Fat Diet Downregulates the Hepatic Mitochondrial Oxidative Phosphorylation Pathway in Mice Compared with High-Fat Diet Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mice model of metabolic syndrome: the high-fat-high-fructose diet-fed ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High-Fat and High-Fructose Diet Exacerbates Liver Dysfunction by Regulating Sirtuins in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. 7tmantibodies.com [7tmantibodies.com]

- 18. Liver Pathology: Steatohepatitis | AASLD [aasld.org]

- 19. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

BAR502: A Dual FXR/GPBAR1 Agonist for the Reversal of Liver Fibrosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common sequela of chronic liver injuries, including non-alcoholic steatohepatitis (NASH). Its progression can lead to cirrhosis, liver failure, and hepatocellular carcinoma. There is a significant unmet medical need for effective anti-fibrotic therapies. BAR502, a non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a promising therapeutic candidate for the treatment of NASH and the reversal of liver fibrosis.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's anti-fibrotic effects, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action

This compound exerts its therapeutic effects by co-activating two key receptors involved in bile acid signaling, metabolism, and inflammation: FXR and GPBAR1.[1][3][4] As a dual agonist, this compound combines the metabolic regulatory functions of FXR with the anti-inflammatory and metabolic benefits of GPBAR1 activation.[1] The EC50 values for this compound are approximately 2 µM for FXR and 0.4 µM for GPBAR1.[1][2] This dual activity allows this compound to address multiple pathological drivers of NASH and liver fibrosis.

The primary mechanisms through which this compound is thought to reverse liver fibrosis include:

-

Repression of Hepatic Stellate Cell (HSC) Activation: By activating FXR in HSCs, this compound can inhibit their transdifferentiation into profibrotic myofibroblasts, a critical event in fibrogenesis.

-

Modulation of Inflammatory Responses: Activation of GPBAR1 in macrophages promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, reducing the production of cytokines that drive fibrogenesis.[1]

-

Improvement of Metabolic Parameters: this compound has been shown to improve insulin (B600854) sensitivity, reduce steatosis, and promote the browning of white adipose tissue, thereby alleviating the metabolic stress on the liver that contributes to fibrosis.[3][4]

-

Regulation of Bile Acid Homeostasis: Through FXR activation in the liver and intestine, this compound regulates bile acid synthesis and transport, which can indirectly reduce liver injury.

Signaling Pathways

The anti-fibrotic effects of this compound are mediated by distinct but complementary signaling pathways initiated by the activation of FXR and GPBAR1.

FXR Signaling Pathway

Upon binding this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. In the context of liver fibrosis, a key target is the Small Heterodimer Partner (SHP), which in turn represses the expression of pro-fibrogenic genes. Additionally, FXR activation can inhibit the expression of genes involved in lipogenesis, such as SREBP-1c.

Caption: FXR Signaling Pathway Activated by this compound.

GPBAR1 Signaling Pathway

This compound binding to GPBAR1 on macrophages activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of anti-inflammatory genes, such as IL-10, and contributes to the polarization of macrophages towards the M2 phenotype.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastroenterologia Perugia – Coord. Prof. Stefano Fiorucci | New treatments for NASH- this compound a novel FXR/TGR5 ligand protects against liver steatohepatitis [gastroenterologia.unipg.it]

- 4. researchgate.net [researchgate.net]

BAR502: A Novel Antagonist of the LIF/LIFR Pathway in Pancreatic Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of BAR502 on pancreatic cancer cell lines, with a focus on its mechanism of action as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR). The information presented is collated from preclinical research and is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound, a non-bile acid steroidal compound, has been identified as a potent inhibitor of the Leukemia Inhibitory Factor (LIF) / LIF Receptor (LIFR) signaling pathway in the context of pancreatic ductal adenocarcinoma (PDAC).[1][2] This activity is independent of its previously characterized dual agonism of the Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor 1 (GPBAR1).[1][2] In PDAC, the LIF/LIFR axis is often overexpressed and contributes to a pro-oncogenic environment.[1][2][3] this compound antagonizes this pathway by directly inhibiting the binding of LIF to LIFR.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound in pancreatic and other relevant cell lines.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 (LIF/LIFR Binding) | 3.8 µM | In vitro assay | Concentration of this compound required to inhibit 50% of LIF binding to LIFR. | [1][2] |

| IC50 (STAT3 Transactivation) | 2.73 µM | HepG2 cells | Concentration of this compound required to inhibit 50% of LIF-induced STAT3 transactivation. | [1] |

| Cell Proliferation (MTS Assay) | Concentration of this compound | Effect on LIF-induced Proliferation | Cell Line | Reference |

| MIA PaCa-2 | 5 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |

| MIA PaCa-2 | 10 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |

| MIA PaCa-2 | 20 µM | Reversal of LIF-induced proliferation | MIA PaCa-2 | [1] |

| Cell Cycle (Ki-67 Staining) | Concentration of this compound | Effect on LIF-induced Ki-67 Positive Cells | Cell Line | Reference |

| MIA PaCa-2 | 5, 10, 20 µM | Reverses the increase in Ki-67 positive cells induced by LIF. | MIA PaCa-2 | [1] |

Signaling Pathway

The primary mechanism of action of this compound in pancreatic cancer cells, as elucidated by recent research, is the antagonism of the LIF/LIFR signaling pathway. This pathway is a critical driver of pro-cancerous processes in pancreatic ductal adenocarcinoma.

Caption: this compound inhibits the LIF/LIFR signaling pathway in pancreatic cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

Cell Line: MIA PaCa-2 (human pancreatic cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation (MTS Assay)

Caption: Workflow for the MTS cell proliferation assay.

-

Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a specified density.

-

Serum Starvation: Prior to treatment, cells were serum-starved.

-

Treatment: Cells were treated with LIF (10 ng/mL) alone or in combination with increasing concentrations of this compound (5, 10, and 20 µM).

-

Incubation: Plates were incubated for the desired experimental duration.

-

MTS Reagent Addition: MTS reagent was added to each well.

-

Absorbance Reading: After a further incubation period, the absorbance at 490 nm was measured using a microplate reader. Cell viability was expressed relative to non-treated control cells.

Cell Cycle Analysis (Ki-67/7-AAD Staining)

-

Cell Treatment: MIA PaCa-2 cells were treated with LIF (10 ng/mL) alone or in combination with this compound (5, 10, 20 µM).

-

Cell Harvesting and Fixation: Cells were harvested, washed, and fixed.

-

Permeabilization: Cells were permeabilized to allow for intracellular staining.

-

Staining: Cells were stained with fluorescently labeled antibodies against Ki-67 and with 7-AAD for DNA content.

-

Flow Cytometry: Stained cells were analyzed by flow cytometry to determine the percentage of Ki-67 positive cells and their distribution in the cell cycle phases.

LIF/LIFR Binding Assay

This in vitro assay directly measures the ability of this compound to interfere with the interaction between LIF and its receptor.

Caption: Logical flow of the LIF/LIFR competitive binding assay.

A competitive binding assay format was utilized, where a labeled form of LIF and varying concentrations of this compound were incubated with immobilized LIFR. The amount of labeled LIF bound to the receptor was then quantified to determine the inhibitory effect of this compound.

STAT3 Transactivation Assay

-

Cell Line: HepG2 cells were used for this assay.

-

Transfection: Cells were transiently transfected with a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase reporter gene.

-

Treatment: Transfected cells were stimulated with LIF in the presence or absence of varying concentrations of this compound.

-

Luciferase Assay: After incubation, cell lysates were assayed for luciferase activity, which is proportional to the level of STAT3 transactivation.

Conclusion

This compound represents a promising therapeutic candidate for pancreatic cancer by targeting the LIF/LIFR signaling pathway. Its ability to inhibit LIF/LIFR binding and subsequent downstream signaling, leading to reduced cell proliferation, underscores its potential in the treatment of LIFR-overexpressing PDAC. The data presented in this guide provide a comprehensive overview of the preclinical evidence supporting the continued investigation of this compound for this indication.

References

- 1. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma [iris.unica.it]

BAR502 as a Leukemia Inhibitory Factor Receptor (LIFR) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR502, a non-bile acid steroidal molecule, has been identified as a potent antagonist of the Leukemia Inhibitory Factor Receptor (LIFR).[1][2] This discovery positions this compound as a promising therapeutic candidate for cancers where the LIF/LIFR signaling axis is overactive, such as pancreatic ductal adenocarcinoma (PDAC).[1] While initially characterized as a dual agonist for the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1), its antagonistic activity on LIFR appears to be independent of these functions.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action as a LIFR antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to the LIF/LIFR Signaling Axis

The Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1][3] It mediates its effects by binding to a heterodimeric receptor complex composed of the LIF receptor β (LIFRβ) and the glycoprotein (B1211001) 130 (gp130).[1][3][4] This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, but also involving the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][4][5][6]

The LIF/LIFR signaling axis plays a crucial role in various physiological processes, including cell differentiation, proliferation, and survival.[1] However, dysregulation of this pathway, particularly its over-activation, has been implicated in the progression of several solid tumors, including pancreatic, gastric, hepatocellular, colorectal, and breast cancers.[1] In these malignancies, elevated LIF/LIFR signaling can promote cancer cell proliferation, epithelial-to-mesenchymal transition (EMT), and resistance to therapy.[1] Consequently, the development of LIFR antagonists represents a compelling strategy for cancer treatment.

This compound: From a Dual FXR/GPBAR1 Agonist to a LIFR Antagonist

This compound was initially developed and characterized as a dual agonist for FXR and GPBAR1, receptors involved in bile acid metabolism and signaling.[1][7][8] It is a semi-synthetic, non-bile acid steroidal compound.[1][2] Recent investigations have unveiled a novel and significant activity of this compound as a potent antagonist of the LIFR.[1][2] This antagonistic action is reported to be independent of its effects on FXR and GPBAR1.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound as a LIFR antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and other relevant compounds.

Table 1: In Vitro Antagonistic Activity of this compound on LIFR

| Compound | Assay | Endpoint | IC50 (µM) | Cell Line | Reference |

| This compound | LIF/LIFR Binding Assay (AlphaScreen) | Inhibition of LIF binding to LIFR | 3.8 | Cell-free | [1][8] |

| This compound | STAT3 Transactivation Assay | Inhibition of LIF-induced STAT3 activation | 2.73 | HepG2 | [2] |

Table 2: Comparative Agonist Activity of this compound on FXR and GPBAR1

| Compound | Receptor | Assay | EC50 (µM) | Cell Line | Reference |

| This compound | FXR | Transactivation Assay | 2 | HepG2 | [7][9] |

| This compound | GPBAR1 | Transactivation Assay | 0.4 | HEK293 | [7] |

Mechanism of Action: LIFR Antagonism

This compound exerts its anti-cancer effects by directly interfering with the LIF/LIFR signaling pathway. Computational modeling suggests that this compound binds to the LIFR, likely within loops 2 and 3, thereby disrupting the binding of LIF.[1] This prevents the subsequent activation of the receptor complex and downstream signaling cascades.

Inhibition of Downstream Signaling

The primary downstream target of the LIF/LIFR axis is the STAT3 transcription factor.[1][3] Upon LIF binding, JAK1, a Janus kinase associated with the receptor complex, phosphorylates STAT3.[1] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation and survival.[1]

Experimental evidence demonstrates that this compound effectively attenuates LIF-induced STAT3 phosphorylation in pancreatic cancer cell lines.[1][2] This inhibition of a key oncogenic signaling pathway is a cornerstone of this compound's anti-tumor activity.

Signaling Pathway Diagram

Caption: LIFR Signaling Pathway and this compound's Point of Intervention.

In Vitro and In Vivo Effects

Cellular Effects

In pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been shown to:

-

Reduce Cell Proliferation: this compound reverses the increased cell proliferation induced by LIF.[1][2]

-

Inhibit Cell Migration: The migratory phenotype induced by LIF in PDAC cells is significantly attenuated by this compound treatment.[2]

-

Modulate Cell Cycle and Apoptosis: this compound has been observed to modulate cell cycle progression and increase the rate of apoptosis in cancer cells.[2]

-

Reverse Epithelial-to-Mesenchymal Transition (EMT): this compound reverses the expression of EMT markers, such as vimentin, that are induced by LIF.[2]

In Vivo Studies

While in vivo studies specifically investigating the LIFR antagonist activity of this compound are emerging, its effects as a dual FXR/GPBAR1 agonist have been documented in models of metabolic diseases. In these studies, this compound has been shown to improve insulin (B600854) sensitivity, reduce liver steatosis and fibrosis, and promote the browning of white adipose tissue.[10][11] It is important to note that these effects are attributed to its action on FXR and GPBAR1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a LIFR antagonist.

LIF/LIFR Binding Assay (AlphaScreen)

-

Objective: To determine the ability of this compound to inhibit the binding of LIF to its receptor, LIFR.

-

Materials:

-

Recombinant human LIFR (His-tagged)

-

Biotinylated recombinant human LIF

-

AlphaScreen Histidine (Nickel Chelate) Acceptor beads

-

Streptavidin Donor beads

-

384-well AlphaPlates

-

Assay buffer (e.g., 25 mM Hepes pH 7.4, 100 mM NaCl)

-

-

Procedure:

-

Incubate His-tagged LIFR with varying concentrations of this compound or vehicle control in a 384-well plate for a defined period (e.g., 45 minutes) with continuous shaking.

-

Add biotinylated LIF to the wells and incubate for a further period (e.g., 15 minutes).

-

Add His-Tag Acceptor beads and incubate (e.g., 30 minutes).

-

Add Streptavidin Donor beads and incubate in the dark (e.g., 2 hours).

-

Read the plate using an EnSpire Alpha multimode plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the LIF-LIFR interaction. Inhibition of this interaction by this compound results in a decreased signal.

-

Calculate the IC50 value from the dose-response curve.[2]

-

STAT3 Transactivation Assay

-

Objective: To measure the effect of this compound on LIF-induced STAT3 transcriptional activity.

-

Materials:

-

HepG2 cells (or other suitable cell line)

-

Expression vectors for human LIFR and gp130 (IL6ST)

-

STAT3-responsive reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

-

Transfection reagent

-

Recombinant human LIF

-

Luciferase assay system

-

-

Procedure:

-

Seed HepG2 cells in a 24-well plate.

-

On the following day, co-transfect the cells with the LIFR and gp130 expression vectors and the STAT3 reporter plasmid.

-

After transfection, treat the cells with LIF in the presence of varying concentrations of this compound or vehicle control.

-

Following incubation, lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of STAT3 transactivation.

-

Calculate the IC50 value from the dose-response curve.[2]

-

Western Blot Analysis for p-STAT3

-

Objective: To directly assess the effect of this compound on the phosphorylation of STAT3.

-

Materials:

-

MIA-PaCa-2 cells (or other relevant cancer cell line)

-

Recombinant human LIF

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT3, anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed MIA-PaCa-2 cells and serum-starve them.

-

Treat the cells with LIF, with or without this compound, for a short period (e.g., 10 minutes).

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration and separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent reagent and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 signal to total STAT3.[2][3]

-

Experimental Workflow Diagram

Caption: Key Experimental Workflows for Characterizing this compound.

Clinical Development

This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[12][13][14] These first-in-human studies involve single and multiple ascending dose cohorts.[13][14] While the primary indication being investigated is likely related to its FXR/GPBAR1 agonist activity (e.g., for NASH), the data from these trials will be crucial for the broader clinical development of this compound, including its potential application as a LIFR antagonist in oncology.[14][15]

Conclusion and Future Directions

The identification of this compound as a potent LIFR antagonist represents a significant advancement in the search for novel cancer therapeutics. Its ability to inhibit the pro-oncogenic LIF/LIFR/STAT3 signaling axis provides a strong rationale for its investigation in LIFR-overexpressing cancers.

Future research should focus on:

-

In vivo studies in relevant cancer models to confirm the anti-tumor efficacy of this compound as a LIFR antagonist.

-

Elucidation of the precise binding mode of this compound to LIFR to guide the development of next-generation antagonists with improved potency and selectivity.

-

Investigation of potential synergistic effects when combined with other anti-cancer agents.

-

Exploration of the full spectrum of cancers that may be sensitive to LIFR antagonism by this compound.

The dual activity of this compound as both an FXR/GPBAR1 agonist and a LIFR antagonist is a unique pharmacological profile that warrants further investigation. Understanding the interplay between these activities will be critical for its successful clinical translation.

References

- 1. Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unica.it [iris.unica.it]

- 3. Frontiers | Discovery of this compound, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma [frontiersin.org]

- 4. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Impaired Itching Perception in Murine Models of Cholestasis Is Supported by Dysregulation of GPBAR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a dual FXR and GPBAR1 agonist, promotes browning of white adipose tissue and reverses liver steatosis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome Analysis of Dual FXR and GPBAR1 Agonism in Rodent Model of NASH Reveals Modulation of Lipid Droplets Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A preliminary clinical study conducted for the first time in humans, divided into two parts, to study the safety, tolerability, pharmacokinetics (absorption, distribution, metabolism, and elimination of a drug) and pharmacodynamics (biochemical and physiological effects of a drug on the organism, and the mechanism of action), after administration of a single increasing dose and multiple doses of a new active ingredient called this compound, in healthy volunteers. - Humanforschung Schweiz [humanforschung-schweiz.ch]

- 15. To Investigate Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound in Healthy Subjects | Clinical Research Trial Listing ( NASH ) ( NCT06705998 ) [trialx.com]

BAR502: A Dual FXR/GPBAR1 Agonist Driving the Browning of White Adipose Tissue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The browning of white adipose tissue (WAT), a process characterized by the emergence of thermogenic "beige" or "brite" adipocytes, represents a promising therapeutic avenue for combating obesity and related metabolic disorders. BAR502, a potent, non-bile acid, steroidal dual agonist for the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), has emerged as a significant molecule of interest.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action in promoting WAT browning, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Activation of GPBAR1 in adipose tissue by this compound initiates a signaling cascade that increases the expression of key thermogenic genes, including Uncoupling Protein 1 (UCP1), leading to enhanced energy expenditure.[3][4] Concurrently, its dual activity allows for the reversal of metabolic complications such as liver steatosis, inflammation, and fibrosis, positioning this compound as a multi-faceted therapeutic candidate.[1][5]

Introduction: The Therapeutic Potential of WAT Browning

White adipose tissue has traditionally been viewed as a passive energy storage organ. However, the discovery of beige adipocytes, which possess thermogenic capacities similar to classical brown adipocytes, has shifted this paradigm.[6] The process of "browning" involves the trans-differentiation of white adipocytes into these beige cells, which are rich in mitochondria and uniquely express UCP1.[6] UCP1 dissipates the mitochondrial proton gradient, uncoupling respiration from ATP synthesis to generate heat, thereby increasing energy expenditure.[7] This makes the induction of WAT browning a highly attractive strategy for treating metabolic diseases.

This compound is a semi-synthetic, steroidal dual agonist designed to target two key receptors in bile acid signaling: FXR and GPBAR1.[1] While FXR activation primarily modulates bile acid, lipid, and glucose metabolism in the liver and intestine, GPBAR1 is highly expressed in adipose tissue and its activation is directly linked to promoting the transition of WAT to a beige/brown phenotype and increasing energy expenditure.[3] This dual-target approach allows this compound to address multiple facets of metabolic syndrome simultaneously.

Core Mechanism: GPBAR1-Mediated Signaling Cascade

The primary mechanism by which this compound induces WAT browning is through the activation of GPBAR1 on the surface of adipocytes. This initiates a well-defined intracellular signaling pathway.

-

Receptor Activation : this compound binds to and activates GPBAR1, a G-protein coupled receptor.

-

cAMP Production : This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8]

-

PKA Activation : cAMP activates Protein Kinase A (PKA).[7]

-

CREB Phosphorylation : PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB).[4]

-

Transcriptional Activation : Phosphorylated CREB translocates to the nucleus and binds to the promoter region of key target genes, notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4]

-

UCP1 Expression : PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis.[9] Its increased expression drives the transcription of UCP1 and other genes associated with the beige adipocyte phenotype, culminating in the browning of WAT.[4][10]

Quantitative Data: this compound's Efficacy in Preclinical Models

Studies in diet-induced obese mouse models have demonstrated this compound's significant impact on adipose tissue gene expression and overall metabolic health. The data below is compiled from studies using C57BL/6 mice fed a high-fat diet (HFD).

Table 1: Effect of this compound on Gene Expression in Epididymal White Adipose Tissue (epWAT)

| Gene | Function | Treatment Group | Fold Change vs. HFD Control | Reference |

|---|---|---|---|---|

| Ucp1 | Uncoupling Protein 1, marker of thermogenesis | This compound (15 mg/kg/day) | Significant Increase (Qualitative) | [1] |

| Ucp1 | Uncoupling Protein 1, marker of thermogenesis | This compound (30 mg/kg) | Modulated Expression (vs. WD) | [3] |

| Pgc-1α | Master regulator of mitochondrial biogenesis | This compound (30 mg/kg) | Modulated Expression (vs. WD) | [3] |

| Glp1 | Glucagon-like peptide-1 (in intestine) | This compound + UDCA | Increased Expression | [3] |

| Fgf15 | Fibroblast growth factor 15 (in intestine) | this compound | No significant increase |[3] |

Note: Many studies describe a "significant increase" or "modulation" based on statistical analysis of RT-PCR data without reporting exact fold changes in the main text. The upregulation of UCP1 protein expression in epWAT has been confirmed via immunohistochemistry.[1]

Table 2: Effect of this compound on Adipose Tissue Morphology and Systemic Parameters

| Parameter | Measurement | Treatment Group | Outcome vs. HFD Control | Reference |

|---|---|---|---|---|

| Body Weight | Percent change from baseline | This compound (15 mg/kg/day) | ≈10% reduction | [1] |

| Adipocyte Size | Histological analysis (H&E staining) | This compound (15 mg/kg/day) | Reduced size | [1] |

| Inflammatory Infiltration | Histological analysis in epWAT | This compound (15 mg/kg/day) | Reduced infiltration | [1] |

| epWAT Weight | Gravimetric measurement | This compound + UDCA | Significantly reduced | [3] |

| BAT Weight | Gravimetric measurement | This compound + UDCA | Significantly reduced | [3] |

| Insulin (B600854) Sensitivity | Insulin Tolerance Test (ITT) | This compound (15 mg/kg/day) | Increased sensitivity | [1] |

| Plasma HDL | Biochemical assay | This compound (15 mg/kg/day) | Increased levels | [1] |

| Liver Steatosis Score | Histopathological scoring | This compound (15 mg/kg/day) | Reduced score | [1] |

| Liver Fibrosis | Histopathological scoring | this compound (15 mg/kg/day) | Reduced score |[1] |

Experimental Protocols

Reproducing the effects of this compound requires specific in vivo and in vitro models. Below are detailed methodologies synthesized from key studies.

This protocol is designed to induce non-alcoholic steatohepatitis (NASH) and obesity, providing a relevant model to test this compound's efficacy.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet and Induction:

-

Acclimatize animals for one week on a standard chow diet.

-

Switch to a High-Fat Diet (HFD) (e.g., 60% kcal from fat) supplemented with fructose (B13574) in the drinking water (42 g/L).[1]

-

Maintain animals on this diet for 18 weeks to establish a robust NASH and obesity phenotype.[1]

-

-

Drug Administration:

-

Analysis at Endpoint (Week 18):

-

Perform metabolic tests such as Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).[1]

-

Collect blood for analysis of plasma lipids (cholesterol, HDL, triglycerides) and liver enzymes (AST, ALT).[1]

-

Harvest tissues (liver, epWAT, BAT, intestine) for gravimetric analysis, histology (H&E, Sirius Red for fibrosis), immunohistochemistry (for UCP1), and gene expression analysis (qRT-PCR).[1]

-

This model is used to assess the direct effects of this compound on adipocyte differentiation and browning.

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% Fetal Bovine Serum (FBS).

-

Two days post-confluence (Day 0), induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 mg/mL insulin.[2]

-

Add this compound (e.g., 5-10 µM) or vehicle to the differentiation medium.[2]

-

On Day 3, replace the medium with DMEM, 10% FBS, and 1 mg/mL insulin, with or without this compound.[2]

-

-

Analysis:

-

On Day 7, fully differentiated adipocytes can be harvested.

-

Analyze gene expression of browning markers (UCP1, PGC-1α) via qRT-PCR.

-

Assess mitochondrial function using oxygen consumption rate (OCR) assays.

-

Visualize lipid droplet morphology via Oil Red O staining.

-

Systemic Effects and Therapeutic Integration

The browning of WAT induced by this compound is not an isolated event but a central node in a network of beneficial metabolic effects. The dual agonism of FXR and GPBAR1 creates a synergistic outcome.

-

Increased Energy Expenditure: UCP1-mediated thermogenesis in newly formed beige adipocytes increases whole-body energy expenditure, contributing to weight loss and reduced fat mass.[3]

-

Improved Glucose Homeostasis: GPBAR1 activation in intestinal L-cells promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.[3][11]

-

Reversal of Liver Damage: Concomitant activation of FXR in the liver and intestine helps to reduce hepatic fat accumulation (steatosis), inflammation, and fibrosis, directly addressing the pathologies of NASH.[1][12]

Conclusion

This compound represents a sophisticated, multi-target approach to treating metabolic diseases. Its ability to induce the browning of white adipose tissue via a GPBAR1-cAMP-PGC-1α signaling axis is a key component of its efficacy. This mechanism, coupled with the beneficial hepatic and intestinal effects of FXR activation, leads to significant improvements in body weight, glucose control, and the reversal of liver pathology in preclinical models. The quantitative data and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a next-generation therapeutic for obesity and NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound/fibrate conjugates: synthesis, biological evaluation and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorial therapy with this compound and UDCA resets FXR and GPBAR1 signaling and reverses liver histopathology in a model of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gpbar1 agonism promotes a Pgc-1α-dependent browning of white adipose tissue and energy expenditure and reverses diet-induced steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Brown and Beige Adipose Tissue: One or Different Targets for Treatment of Obesity and Obesity-Related Metabolic Disorders? [mdpi.com]

- 9. Browning of White Fat: Novel Insight Into Factors, Mechanisms, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule PGC-1α1 protein stabilizers induce adipocyte Ucp1 expression and uncoupled mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

BAR502 Target Gene Expression Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target gene expression profiling of BAR502, a potent, non-steroidal, dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). Understanding the molecular targets of this compound is critical for its development as a therapeutic agent for metabolic and inflammatory liver diseases, such as non-alcoholic steatohepatitis (NASH).

Mechanism of Action: FXR and GPBAR1 Agonism